N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
Similar compounds have shown to inhibit the growth of mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to affect the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal or bacteriostatic effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)thiophene-3-carboxamide
- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties, making it suitable for applications in material science.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(14-5-10-21-12-14)18-11-13-3-8-19(9-4-13)15-1-6-17-7-2-15/h1-2,5-7,10,12-13H,3-4,8-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTCEZIIGFISLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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